N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-10(7-8-13-15)12(16)14-9-5-3-4-6-11(9)17-2/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIBCIIWXBZZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Reduction: Formation of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of N-(2-halophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
Chemistry
- Building Block : N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a fundamental building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Studies indicate that this compound may exhibit similar inhibitory effects, contributing to its anti-inflammatory properties .
Medicine
- Anticancer Activity : Research has demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's structure suggests it may exert antiproliferative effects akin to other pyrazole derivatives . A study reported IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types, indicating its potential as an anticancer agent .
Case Study 1: Anticancer Activity
In one study focusing on the anticancer properties of pyrazole derivatives, this compound was shown to inhibit the growth of breast cancer cell lines effectively. The study highlighted its mechanism of action involving the inhibition of key enzymes related to cell proliferation and survival pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this compound through in vivo models. It demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide with analogs that vary in substituents on the pyrazole ring, phenyl ring, or carboxamide group. Key differences in structure, activity, and metabolism are highlighted.
Substituent Variations on the Phenyl Ring
Key Findings :
- Nitro groups (e.g., 5-nitro in ) enhance electrophilicity, which could improve binding to targets like enzymes but increase toxicity risks.
- Methoxy groups (common in target compound and ) are metabolically labile, often undergoing demethylation to hydroxylated metabolites via CYP1A enzymes .
Substituent Variations on the Pyrazole Ring
Key Findings :
- Thiophene substituents (e.g., in ) alter electronic properties and binding to aromatic-rich targets like serotonin receptors.
- tert-Butyl groups (e.g., in ) shield the pyrazole core from oxidative metabolism, prolonging activity.
- Nitro groups on pyrazole (e.g., in ) may induce redox cycling, leading to cytotoxicity .
Functional Group Modifications on the Carboxamide
Pharmacological and Metabolic Comparisons
Receptor Binding and Selectivity
- The target compound’s 2-methoxyphenyl group may confer selectivity toward serotonin or cannabinoid receptors, similar to NBOMe derivatives (e.g., 25I-NBOMe), which target 5-HT2A receptors .
- Analogs with chloro or nitro substituents (e.g., ) show higher affinity for CYP2E1 and CYP1A2, respectively, influencing metabolic fate .
Metabolic Stability
- Methoxy groups are prone to CYP1A-mediated demethylation, generating reactive intermediates (e.g., o-aminophenol) .
- Nitro groups (e.g., in ) undergo reduction to hydroxylamines, posing genotoxicity risks .
- Bulky substituents (e.g., tert-butyl in ) reduce metabolic clearance, enhancing half-life.
Biological Activity
N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. The presence of the methoxyphenyl group and the carboxamide functional group contributes to its unique chemical properties. Its molecular formula is .
Research indicates that compounds in the pyrazole class often interact with various biological pathways, suggesting multiple mechanisms of action:
- Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit cyclooxygenase (COX), which plays a crucial role in inflammation .
- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. The compound's structure suggests it may exert antiproliferative effects similar to other pyrazole derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research findings indicate:
- Inhibition of Cancer Cell Growth : The compound has shown significant growth inhibition against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). For instance, compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. They may act by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial in treating conditions like arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in MCF7 and A549 cell lines | , |
| Anti-inflammatory | Inhibits TNF-alpha release | , |
| Enzyme Inhibition | Potential COX inhibitor |
Notable Research Findings
- Antitumor Activity : A study on pyrazole derivatives reported significant cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values as low as 0.01 µM against MCF7 cells .
- Mechanistic Insights : Molecular modeling studies suggest that this compound may bind effectively to target proteins involved in cancer proliferation and inflammation pathways, enhancing its therapeutic potential .
- Clinical Relevance : Given its promising biological activities, further clinical studies are warranted to evaluate its efficacy and safety in human subjects for both anticancer and anti-inflammatory applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Pyrazole Ring Formation : Cyclocondensation of hydrazine with β-diketones or via microwave-assisted methods to improve efficiency .
Carboxamide Functionalization : Coupling the pyrazole core with 2-methoxyphenylamine using reagents like EDCl/HOBt in DMF under inert atmospheres .
- Optimization : Yield and purity are enhanced via green solvents (e.g., ethanol/water mixtures) and continuous flow reactors. Reaction progress is monitored by HPLC and LC-MS .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR and IR Spectroscopy : Confirm functional groups (e.g., methoxy, carboxamide) and regiochemistry .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated in related pyrazole-carboxamide derivatives (e.g., monoclinic crystal system, space group P21/n) .
- Mass Spectrometry : Validates molecular weight (273.33 g/mol) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorogenic substrates (e.g., caspase-3 for apoptosis studies) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Microsomal Stability Studies : Assess metabolic stability using rat or human liver microsomes to predict pharmacokinetics .
Advanced Research Questions
Q. How can contradictory data on species-specific metabolic pathways be resolved?
- Methodological Answer :
- Comparative Metabolism Studies : Incubate the compound with hepatic microsomes from multiple species (rat, rabbit, human) and quantify metabolites (e.g., o-aminophenol, o-nitrosoanisole) via HPLC .
- Enzyme Induction Models : Use β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to identify isoforms responsible for oxidative vs. reductive metabolism .
- Isotope-Labeling : Track metabolic pathways using deuterated analogs to distinguish enzymatic vs. non-enzymatic reactions .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases. Focus on S1/S1’ subsites for cysteine protease inhibitors .
- MD Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity to guide structural modifications .
Q. How do reaction mechanisms differ between microwave-assisted and conventional synthesis methods?
- Methodological Answer :
- Kinetic Studies : Compare activation energies via Arrhenius plots under microwave irradiation vs. thermal heating .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolate formation in cyclocondensation) .
- Solvent-Free Conditions : Microwave methods often reduce side reactions (e.g., hydrolysis) by minimizing solvent participation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control stereochemistry .
- Crystallization-Induced Diastereomer Resolution : Use resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
- Process Analytical Technology (PAT) : Implement real-time monitoring via inline NMR or Raman to ensure consistency in batch processes .
Data Contradiction Analysis
Q. Conflicting reports on CYP enzyme selectivity: How to validate isoform-specific metabolism?
- Methodological Answer :
- Chemical Inhibition Assays : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to quantify contribution .
- Recombinant CYP Systems : Express individual CYP isoforms (e.g., CYP2E1, CYP1A2) in insect cells to isolate metabolic pathways .
- Metabolite Profiling : Use high-resolution LC-MS/MS to distinguish oxidation products (e.g., hydroxylation vs. demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
